Thesinine

Pyrrolizidine alkaloid toxicology Metabolic activation Hepatotoxicity risk assessment

Thesinine (CAS 488-02-8) is a pyrrolizidine alkaloid (PA) belonging to the platynecine-type structural class, characterized by a fully saturated necine base ((+)-isoretronecanol) esterified with trans-p-hydroxycinnamic acid. First isolated from Thesium minkwitzianum and subsequently identified as the major alkaloid in borage (Borago officinalis) seeds and flowers, thesinine is structurally classified among coumaric acid esters (C₁₇H₂₁NO₃, MW 287.35 g/mol).

Molecular Formula C17H21NO3
Molecular Weight 287.35 g/mol
CAS No. 488-02-8
Cat. No. B1609334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThesinine
CAS488-02-8
Molecular FormulaC17H21NO3
Molecular Weight287.35 g/mol
Structural Identifiers
SMILESC1CC2C(CCN2C1)COC(=O)C=CC3=CC=C(C=C3)O
InChIInChI=1S/C17H21NO3/c19-15-6-3-13(4-7-15)5-8-17(20)21-12-14-9-11-18-10-1-2-16(14)18/h3-8,14,16,19H,1-2,9-12H2/b8-5+/t14-,16+/m0/s1
InChIKeyFQVNMXZPGWLUFZ-BNVCYRGBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thesinine (CAS 488-02-8): A Saturated Pyrrolizidine Alkaloid Reference Standard for Toxicity Differentiation Studies


Thesinine (CAS 488-02-8) is a pyrrolizidine alkaloid (PA) belonging to the platynecine-type structural class, characterized by a fully saturated necine base ((+)-isoretronecanol) esterified with trans-p-hydroxycinnamic acid [1]. First isolated from Thesium minkwitzianum and subsequently identified as the major alkaloid in borage (Borago officinalis) seeds and flowers, thesinine is structurally classified among coumaric acid esters (C₁₇H₂₁NO₃, MW 287.35 g/mol) [2][3]. Unlike the majority of naturally occurring PAs—which possess a 1,2-unsaturated necine base and are hepatotoxic, genotoxic, and carcinogenic—thesinine's saturated necine structure precludes cytochrome P450-mediated bioactivation to reactive pyrrolic metabolites, placing it in a distinct toxicological category that is critical for analytical differentiation and safety assessment of PA-containing botanicals [4].

Why Thesinine Cannot Be Substituted by Generic Pyrrolizidine Alkaloid Reference Materials


Pyrrolizidine alkaloids are not a functionally interchangeable class. The approximately 660 known PAs are divided into three necine-base types—retronecine, otonecine, and platynecine—with the first two containing a 1,2-unsaturated bond that undergoes P450-mediated metabolic activation to genotoxic pyrrolic esters, whereas platynecine-type PAs such as thesinine lack this structural feature and are not bioactivated to reactive intermediates [1]. Consequently, substituting thesinine with a generic unsaturated PA reference material (e.g., retrorsine, lasiocarpine, or senecionine) in analytical method development, toxicological screening, or botanical authentication will yield fundamentally different metabolic, toxicological, and chemotaxonomic profiles [2]. Thesinine also differs from other platynecine-type PAs in its necic acid moiety (p-hydroxycinnamic acid rather than aliphatic acids), conferring distinct chromatographic retention, mass spectrometric fragmentation, and UV absorption characteristics that preclude simple analog substitution in LC-MS or GC-MS workflows [3].

Quantitative Differentiation Evidence for Thesinine (CAS 488-02-8) Relative to In-Class and Cross-Class Comparators


Saturated Necine Base Precludes P450-Mediated Bioactivation: Thesinine vs. Unsaturated Retronecine-Type PAs (Retrorsine, Lasiocarpine)

Thesinine possesses a fully saturated platynecine-type necine base (isoretronecanol) that lacks the 1,2-double bond required for P450-mediated dehydrogenation to reactive pyrrolic esters. In contrast, retronecine- and otonecine-type PAs such as retrorsine and lasiocarpine contain this double bond and undergo metabolic activation by CYP3A4 to generate dehydropyrrolizidine intermediates that form DNA and protein adducts leading to hepatotoxicity and genotoxicity [1]. Direct comparative metabolic studies of platyphylline (a representative platynecine-type PA) versus toxic retronecine-type PAs demonstrated that platynecine-type PAs do not form the pyrrolic ester-derived glutathione conjugate (GSM/GSD) that serves as a quantitative marker of bioactivation, instead being predominantly metabolized to an excretable dehydroplatyphylline carboxylic acid [2]. Thesinine, sharing the saturated necine base with platyphylline, is predicted to follow this same nontoxic metabolic route.

Pyrrolizidine alkaloid toxicology Metabolic activation Hepatotoxicity risk assessment

Thesinine as the Dominant PA in Borage Seeds: 10:1 Ratio Over Co-Occurring Unsaturated Amabiline

In mature borage (Borago officinalis) seeds, thesinine constitutes the major pyrrolizidine alkaloid, with a quantified thesinine-to-amabiline ratio of approximately 10:1, representing ~0.02% thesinine (w/w of crude alkaloid extract) vs. ~0.002% amabiline [1]. Borage flowers contain thesinine as the sole detectable PA, with no amabiline or other unsaturated PAs present. Immature seeds yield exclusively thesinine [1]. This is in marked contrast to borage leaves, where only unsaturated hepatotoxic PAs (lycopsamine, intermedine, amabiline, supinine) are found at levels of approximately 10 ppm dried herb, with thesinine absent [2]. The total alkaloid content of mature seeds was determined as approximately 0.03% crude alkaloids, with a free base to N-oxide ratio of approximately 20:1 [1].

Botanical authentication Borage seed oil safety PA chemoprofiling

LC-MS Quantification of Thesinine and Thesinine-Rhamnoside Across Grass Species Using Retrorsine as Internal Standard

A validated LC-QTOF-MS targeted metabolomics method quantified thesinine (m/z 288.1, retention time 340 s) and thesinine-rhamnoside (m/z 434.2, retention time 324 s) across eight Lolium and Festuca species using retrorsine (m/z 352, 0.375 μg/mL) as internal standard [1]. Relative intensities (analyte peak intensity / internal standard peak intensity) revealed Lolium rigidum displayed the highest thesinine-rhamnoside levels (adjusted p < 0.001, ANOVA with Tukey's post hoc test), while Festuca arundinacea uniquely contained thesinine aglycone at significant levels (adjusted p < 0.001). The method achieved relative standard deviations of peak intensities below 15% across quality control samples, meeting EMA guidance criteria [1]. Notably, the aglycone thesinine was only detected in samples that also contained thesinine-rhamnoside, indicating it likely arises from conjugate hydrolysis in the extract rather than representing a native plant product [1].

LC-MS metabolomics Forage grass PA analysis Quantitative phytochemistry

Thesinine Conjugates as the Only Plant-Produced PAs in Grasses: Distinction from Fungal Loline Alkaloids

Thesinine and its conjugates (E/Z-thesinine-O-4′-α-rhamnoside, thesinine-O-hexoside) represent the first and only pyrrolizidine alkaloids demonstrated to be biosynthesized by grasses (Poaceae) themselves, independent of fungal endophyte infection [1]. This is a critical distinction from loline alkaloids (e.g., lolitrem B, ergovaline), which are fungal endophyte (Neotyphodium/Epichloë spp.) products historically associated with ryegrass staggers and fescue foot toxicoses [1]. GC-MS analysis and optical rotation confirmed (+)-isoretronecanol as the necine base released upon alkaline hydrolysis of thesinine conjugates, unequivocally establishing their plant origin via the homospermidine synthase (HSS) pathway [1][2]. A genome-wide association study of 693 perennial ryegrass plants further identified that the presence/absence of the LpHSS1 gene is significantly associated with thesinine-rhamnoside levels, providing a genetic marker for PA content manipulation [3].

Grass-endophyte metabolomics Plant vs. fungal alkaloid differentiation Pasture toxicity assessment

Thesinine as a Unique Biomarker for Borage Consumption in Food Exposure Studies

Thesinine is registered as a potential dietary biomarker for borage (Borago officinalis) consumption in both the Human Metabolome Database (HMDB0302142) and FooDB (FDB002151) [1][2]. Unlike the unsaturated PAs found in multiple plant families (Asteraceae, Boraginaceae, Fabaceae), thesinine occurrence in food plants is restricted almost exclusively to borage, making it a highly specific biomarker for borage intake [1]. Its physicochemical properties—practically insoluble in water (0.58 g/L predicted), weakly acidic (pKa ~9.34), logP 2.3 (ALOGPS)—differentiate it from more polar unsaturated PAs such as lycopsamine and intermedine, which show different extraction and chromatographic behavior [2][3]. Thesinine is categorized as 'Expected but not Quantified' in HMDB, indicating the ongoing need for authenticated reference material to enable quantitative dietary exposure studies [1].

Food biomarker discovery Dietary exposure assessment Metabolomics

High-Impact Application Scenarios for Thesinine (CAS 488-02-8) Based on Quantitative Differentiation Evidence


Regulatory PA Profiling of Borage-Derived Nutraceuticals and Seed Oils

In compliance with evolving EFSA and FDA guidelines on PA contaminants in food supplements, laboratories analyzing borage seed oil must quantify both toxic unsaturated PAs (e.g., amabiline, lycopsamine) and the nontoxic saturated PA thesinine. The 10:1 thesinine-to-amabiline ratio established by Dodson and Stermitz [1] provides a verifiable benchmark for authenticating borage seed material and detecting adulteration. Thesinine reference standard is indispensable for LC-MS/MS method validation because its distinct m/z 288.1 [M+H]⁺ ion and retention behavior differ substantially from unsaturated PA targets such as retrorsine (m/z 352) and lasiocarpine (m/z 412), necessitating compound-specific calibration [2].

Grass Breeding Programs for Low-PA Forage Cultivars

Plant breeders developing low-PA perennial ryegrass (Lolium perenne) and tall fescue (Festuca arundinacea) cultivars require thesinine and thesinine-rhamnoside reference compounds for high-throughput LC-MS phenotyping. The demonstrated association between LpHSS1 gene absence and reduced thesinine-rhamnoside levels in 693-plant populations [3] enables marker-assisted selection, but phenotype validation depends on authentic thesinine-conjugate standards for calibration. Because thesinine conjugates are the only plant-produced PAs in these grass species—distinct from fungal loline alkaloids—no alternative PA reference can substitute for thesinine in quantifying breeding population PA levels [4].

Mechanistic Toxicological Studies Differentiating Saturated vs. Unsaturated PA Bioactivation

Research investigating the structural determinants of PA hepatotoxicity requires thesinine as a prototypical saturated (platynecine-type) PA control. The established metabolic paradigm—wherein retronecine-type PAs undergo CYP3A4-mediated dehydrogenation to DNA-reactive pyrrolic esters while platynecine-type PAs are metabolized to excretable dehydro-carboxylic acid derivatives—was demonstrated using platyphylline as the model saturated PA [5]. Thesinine, sharing the same saturated isoretronecanol necine base, is the structurally closest analog for extending these findings to borage- and grass-derived PAs. Procurement of thesinine enables direct comparative experiments against retrorsine or lasiocarpine to quantify differential DNA adduct formation, GSH depletion, and cytotoxicity in primary hepatocyte models.

Chemotaxonomic Authentication and Food Fraud Detection in Honey and Herbal Products

Thesinine serves as a definitive chemotaxonomic marker for borage (Borago officinalis) adulteration in honey, herbal teas, and edible flower products. Because thesinine is the exclusive PA in borage flowers and is absent from the leaves of most other Boraginaceae species commonly co-harvested [1][6], its detection by LC-MS/MS provides unambiguous evidence of borage flower content. This application is distinct from general PA screening, which targets unsaturated PAs as contaminants; thesinine quantification instead addresses authenticity and economic adulteration, requiring a dedicated reference standard not interchangeable with generic PA mixes.

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